9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride
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Overview
Description
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds, such as this one, are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at position 4 of the spiro ring . Industrial production methods often involve the use of olefin metathesis reactions on a Grubbs catalyst, although this approach can be complex and expensive .
Chemical Reactions Analysis
9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various spirocyclic derivatives. In biology and medicine, it has shown high activity against antibiotic-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new antituberculosis drugs . Additionally, it has been studied for its potential as an inhibitor of soluble epoxide hydrolase and as an agonist of the free fatty acid receptor FFA1 .
Mechanism of Action
The mechanism of action of 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Compared to other similar compounds, 9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride stands out due to its unique structural features and diverse biological activities. Similar compounds include 3-Oxa-9-azaspiro[5.5]undecane hydrochloride and 3,9-Diazaspiro[5.5]undecane-based compounds, which also exhibit significant biological activities but differ in their specific targets and mechanisms of action .
Properties
IUPAC Name |
9-oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)8-1-2-10(11-7-8)3-5-14-6-4-10;/h8,11H,1-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXZIOADZPIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)NCC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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